5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
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Description
5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H19Cl2N3O3S3 and its molecular weight is 480.44. The purity is usually 95%.
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Biological Activity
5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of chemicals known for their diverse biological activities. Its structure includes:
- Chloro group : Often associated with increased reactivity.
- Methylsulfonyl group : Known for enhancing solubility and bioavailability.
- Benzo[d]thiazole moiety : Implicated in various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
- Receptor Modulation : It is hypothesized that the compound may bind to various receptors, altering their activity and influencing cellular responses.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against specific pathogens.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of the compound:
Case Study 1: Anti-inflammatory Effects
In a controlled study, the compound was tested for its anti-inflammatory properties using carrageenan-induced paw edema in rats. Results indicated significant reduction in edema compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Anticancer Activity
A series of derivatives based on the compound were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Compounds derived from this base structure showed selective cytotoxicity against tumorigenic cells while sparing normal cells, highlighting their potential as anticancer agents.
Research Findings
Recent research has highlighted the broad spectrum of biological activities associated with derivatives of this compound:
- Antibacterial and Antifungal Properties : Studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, as well as fungi.
- Neuroprotective Effects : Some derivatives have shown promise in models of neurodegenerative diseases, suggesting potential applications in neuropharmacology.
Properties
IUPAC Name |
5-chloro-N-[2-(dimethylamino)ethyl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S3.ClH/c1-20(2)8-9-21(16(22)13-6-7-15(18)25-13)17-19-12-5-4-11(27(3,23)24)10-14(12)26-17;/h4-7,10H,8-9H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWSTFRERORKAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)C3=CC=C(S3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.